molecular formula C17H29NO3Si B13802443 1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- CAS No. 67674-60-6

1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)-

Katalognummer: B13802443
CAS-Nummer: 67674-60-6
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: CGXGBCIINMEAQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- is a chemical compound with a complex structure that includes both an amine group and a silyl group

Vorbereitungsmethoden

The synthesis of 1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- typically involves the reaction of 1-propanamine with a phenylethylidene derivative and a triethoxysilyl group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.

Analyse Chemischer Reaktionen

1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or acidic conditions to form silanols.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the modification of biomolecules for various biological studies.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with other molecules, while the silyl group can participate in siloxane bond formation. These interactions can affect the compound’s reactivity and stability, making it useful in various applications.

Vergleich Mit ähnlichen Verbindungen

1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- can be compared with similar compounds such as:

    2-Methyl-N-[(E)-1-phenylethylidene]-1-propanamine: This compound has a similar structure but with a methyl group instead of a triethoxysilyl group.

    N-(1-phenylethylidene)propan-1-amine: This compound lacks the triethoxysilyl group, making it less versatile in certain applications.

The uniqueness of 1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- lies in its combination of an amine group and a silyl group, which provides it with distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

67674-60-6

Molekularformel

C17H29NO3Si

Molekulargewicht

323.5 g/mol

IUPAC-Name

1-phenyl-N-(3-triethoxysilylpropyl)ethanimine

InChI

InChI=1S/C17H29NO3Si/c1-5-19-22(20-6-2,21-7-3)15-11-14-18-16(4)17-12-9-8-10-13-17/h8-10,12-13H,5-7,11,14-15H2,1-4H3

InChI-Schlüssel

CGXGBCIINMEAQW-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCN=C(C)C1=CC=CC=C1)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.